molecular formula C9H15ClN4 B13980670 N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride

Cat. No.: B13980670
M. Wt: 214.69 g/mol
InChI Key: ZUKYUIPSZDFPME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride typically involves the reaction of pyrazin-2-amine with N-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques further enhances the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)pyrazin-2-amine
  • N-(pyridin-3-yl)pyrazin-2-amine
  • N-(pyridin-4-yl)pyrazin-2-amine

Uniqueness

N-methyl-N-(pyrrolidin-3-yl)pyrazin-2-amine hydrochloride is unique due to the presence of both the pyrazine and pyrrolidine moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

N-methyl-N-pyrrolidin-3-ylpyrazin-2-amine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-13(8-2-3-10-6-8)9-7-11-4-5-12-9;/h4-5,7-8,10H,2-3,6H2,1H3;1H

InChI Key

ZUKYUIPSZDFPME-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCNC1)C2=NC=CN=C2.Cl

Origin of Product

United States

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